1,1'-Bis(4-sulfophenyl)-3,3'-dicarboxy-5,5'-dihydroxypyrazolo-4,4'-trimethine oxonole tetrasodium salt
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Overview
Description
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolone core, followed by the introduction of sulfophenyl and carboxy groups under controlled conditions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time. Advanced techniques like crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(4-sulfophenyl)-5,5’-dihydroxy-3,3’,a-trimethylpyrazolo-4,4’-trimethine oxonole tripotassium salt
- 4,4’-Bis[3-carboxy-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-yl]pentamethine oxonole dipotassium salt
Comparison
Compared to similar compounds, 1,1’-Bis(4-sulfophenyl)-3,3’-dicarboxy-5,5’-dihydroxypyrazolo-4,4’-trimethine oxonole tetrasodium salt is unique due to its specific functional groups and molecular structure. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H12N4Na4O12S2 |
---|---|
Molecular Weight |
692.5 g/mol |
IUPAC Name |
tetrasodium;(4Z)-4-[(E)-3-[3-carboxylato-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O12S2.4Na/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39;;;;/h1-11,16H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4/b2-1+,17-3-;;;; |
InChI Key |
KDMFADFNSCHRMB-UIXCXLGVSA-J |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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